molecular formula C12H17ClN2 B11804847 2-Chloro-5-(1-ethylpyrrolidin-2-yl)-4-methylpyridine

2-Chloro-5-(1-ethylpyrrolidin-2-yl)-4-methylpyridine

Cat. No.: B11804847
M. Wt: 224.73 g/mol
InChI Key: IKRVHHYECBZRJU-UHFFFAOYSA-N
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Description

2-Chloro-5-(1-ethylpyrrolidin-2-yl)-4-methylpyridine is a pyridine derivative with the molecular formula C11H15ClN2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1-ethylpyrrolidin-2-yl)-4-methylpyridine typically involves the reaction of 2-chloro-5-bromopyridine with 1-ethyl-2-pyrrolidinone under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1-ethylpyrrolidin-2-yl)-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-(1-ethylpyrrolidin-2-yl)-4-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(1-ethylpyrrolidin-2-yl)-4-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(1-ethylpyrrolidin-2-yl)-4-methylpyridine stands out due to its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

2-chloro-5-(1-ethylpyrrolidin-2-yl)-4-methylpyridine

InChI

InChI=1S/C12H17ClN2/c1-3-15-6-4-5-11(15)10-8-14-12(13)7-9(10)2/h7-8,11H,3-6H2,1-2H3

InChI Key

IKRVHHYECBZRJU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1C2=CN=C(C=C2C)Cl

Origin of Product

United States

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